5-phenyl-2-propylpyridine
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Overview
Description
5-phenyl-2-propylpyridine: is a pyridine derivative that has been identified in various natural sources, including peppermint oil . This compound is characterized by a phenyl group attached to the second position of the pyridine ring and a propyl group attached to the fifth position. Its molecular formula is C18H25N .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-2-propylpyridine can be achieved through several methods. One common approach involves the condensation reaction of butyraldehyde and aniline. The reaction is typically carried out in a four-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel. The reaction mixture is cooled using an ice-water bath, and the reagents are added gradually while maintaining the temperature at around 20°C. The mixture is then heated to 75°C and held for two hours to complete the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and continuous monitoring of reaction parameters are essential for efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-phenyl-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-phenyl-2-propylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-phenyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
- 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine
- 2-phenylpyridine
- 4-phenylpyridine
Comparison: 5-phenyl-2-propylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81879-87-0 |
---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
5-phenyl-2-propylpyridine |
InChI |
InChI=1S/C14H15N/c1-2-6-14-10-9-13(11-15-14)12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3 |
InChI Key |
BVDPEOPUDQPYDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C=C1)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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